molecular formula C10H11N3O2 B1597960 4-(Isopropylamino)-3-nitrobenzonitrile CAS No. 355022-17-2

4-(Isopropylamino)-3-nitrobenzonitrile

Cat. No. B1597960
M. Wt: 205.21 g/mol
InChI Key: UMTOOOMUGFVLDX-UHFFFAOYSA-N
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Description

4-(Isopropylamino)-3-nitrobenzonitrile, or 4-IPAN, is an organic compound that is used in various scientific research applications. It is an important intermediate in the synthesis of a variety of drugs and other compounds, and is also used as a substrate in enzyme assays. In addition, 4-IPAN has been used in the study of enzyme kinetics and metabolism in various organisms.

Scientific Research Applications

    Pharmaceutical Chemistry

    • Application : Synthesis of Ibuprofenates of Isopropyl Amino Acid Esters .
    • Method : Modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters were synthesized using different methods via a common intermediate. The main reaction was the esterification of the carboxyl group of amino acids with isopropanol and chlorination of the amino group of the amino acid, followed by an exchange or neutralization reaction and protonation .
    • Results : The compounds obtained have great potential to be more effective drugs with increased skin permeability compared with ibuprofen .

    Cancer Research

    • Application : Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives .
    • Method : The research focused on the role of 11β-HSD1 and 11β-HSD2 as autocrine factors of tumor cell proliferation and differentiation. The synthesis of novel 2-(isopropylamino)thiazol-4(5H)-one derivatives was reported .
    • Results : The derivative containing the spiro system of thiazole and cyclohexane rings shows the highest degree of 11β-HSD1 inhibition (54.53% at 10 µM) and is the most selective inhibitor of this enzyme among the tested compounds .

properties

IUPAC Name

3-nitro-4-(propan-2-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7(2)12-9-4-3-8(6-11)5-10(9)13(14)15/h3-5,7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTOOOMUGFVLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383248
Record name 4-(isopropylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isopropylamino)-3-nitrobenzonitrile

CAS RN

355022-17-2
Record name 4-(isopropylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Jia - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title compound, C10H11N3O2, the nitro group is essentially coplanar with the aromatic ring [dihedral angle = 3.4 (3)] and forms an intramolecular N—H⋯O hydrogen bond with …
Number of citations: 6 scripts.iucr.org
AA Farahat, P Guo, H Shoeib, A Paul… - … A European Journal, 2020 - Wiley Online Library
A series of small diamidines with thiophene and modified N‐alkylbenzimidazole σ‐hole module represent specific binding to single G⋅C base pair (bp) DNA sequence. The variation of …
PJ Skinner, MC Cherrier, PJ Webb, CR Sage… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 3-nitro-4-substituted-aminobenzoic acids were prepared and found to act as potent and highly selective agonists of the orphan human GPCR GPR109b, a low affinity …
Number of citations: 26 www.sciencedirect.com
H Göker, M Tunçbilek, S Süzen, C Kus… - Archiv der Pharmazie …, 2001 - Wiley Online Library
Some 1H‐benzimidazole‐carboxamide derivatives were prepared and their antimicrobial activities against Staphyloccus aureus, Escherichia coli and Candida albicans evaluated. …
Number of citations: 52 onlinelibrary.wiley.com

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